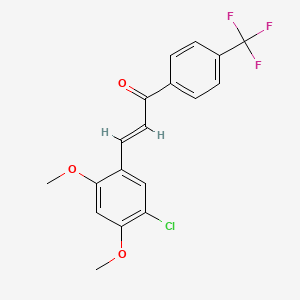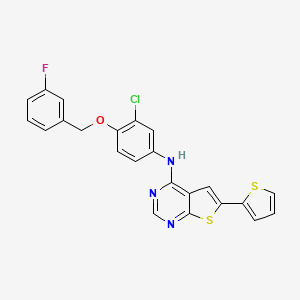
EGFR/ErbB-2 inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The epidermal growth factor receptor and ErbB-2 inhibitor-1 is a small-molecule inhibitor that targets the epidermal growth factor receptor and ErbB-2 tyrosine kinases. These receptors are part of the ErbB family, which includes epidermal growth factor receptor (ErbB-1), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4). The epidermal growth factor receptor and ErbB-2 inhibitor-1 is used primarily in cancer therapy to inhibit the signaling pathways that promote cell proliferation, survival, and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor and ErbB-2 inhibitor-1 typically involves the construction of a quinazoline or pyridopyrimidine core structure. The synthetic route may include the following steps:
Formation of the Core Structure: The quinazoline or pyridopyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of epidermal growth factor receptor and ErbB-2 inhibitor-1 involves scaling up the synthetic route described above. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Epidermal growth factor receptor and ErbB-2 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents onto the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various derivatives of the epidermal growth factor receptor and ErbB-2 inhibitor-1, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Epidermal growth factor receptor and ErbB-2 inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: The inhibitor is employed to investigate the signaling pathways mediated by epidermal growth factor receptor and ErbB-2 in cellular processes.
Medicine: Clinically, it is used to treat various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, by inhibiting the proliferation of cancer cells.
Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates
Mecanismo De Acción
Epidermal growth factor receptor and ErbB-2 inhibitor-1 exerts its effects by binding to the tyrosine kinase domains of epidermal growth factor receptor and ErbB-2. This binding inhibits the autophosphorylation of the receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer.
Gefitinib: Another first-generation epidermal growth factor receptor inhibitor with similar applications.
Afatinib: A second-generation irreversible inhibitor that targets both epidermal growth factor receptor and ErbB-2.
Osimertinib: A third-generation inhibitor designed to overcome resistance to first- and second-generation inhibitors
Uniqueness
Epidermal growth factor receptor and ErbB-2 inhibitor-1 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB-2, providing a broader spectrum of activity against cancers that overexpress these receptors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of inhibitors targeting only one receptor .
Propiedades
Fórmula molecular |
C23H15ClFN3OS2 |
|---|---|
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28) |
Clave InChI |
PBIJKZCHYCDPPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


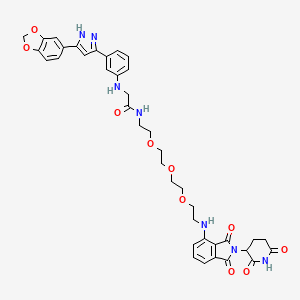
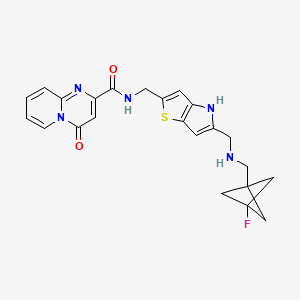
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)


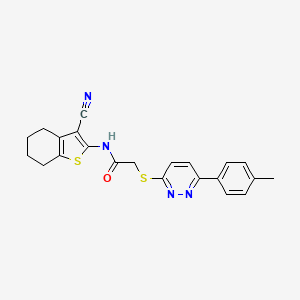
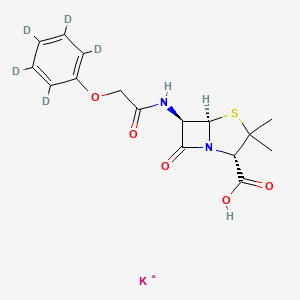
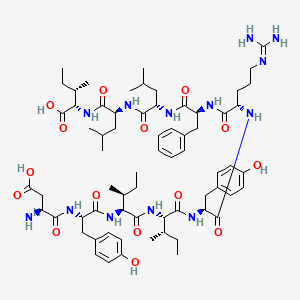
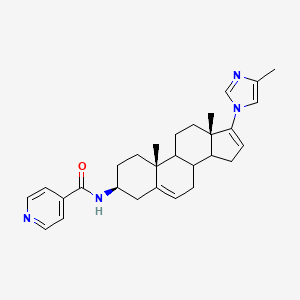
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
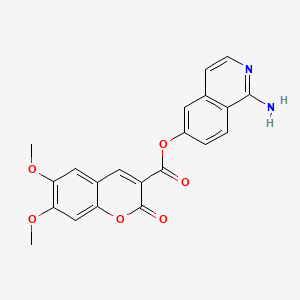

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
